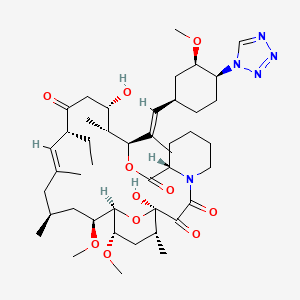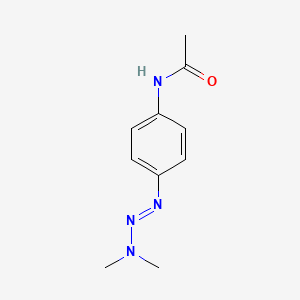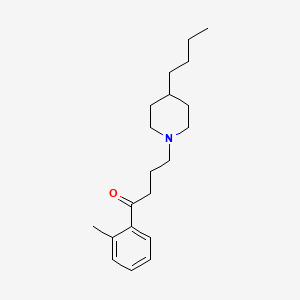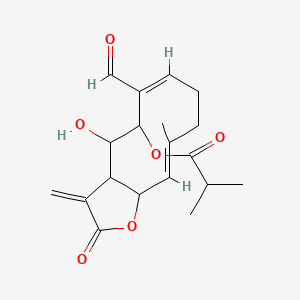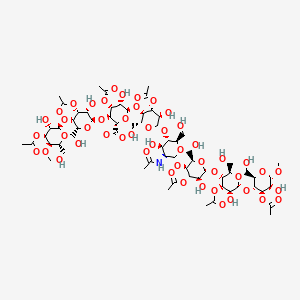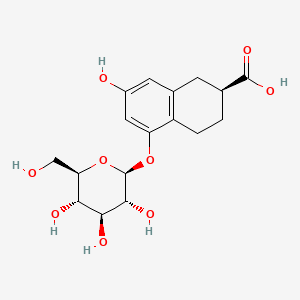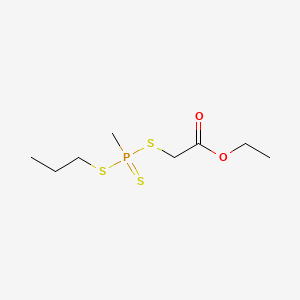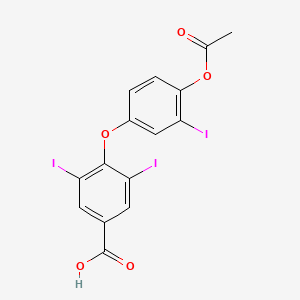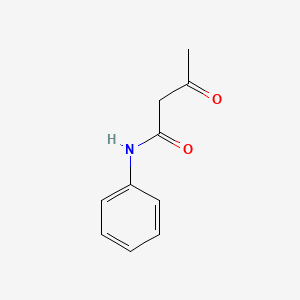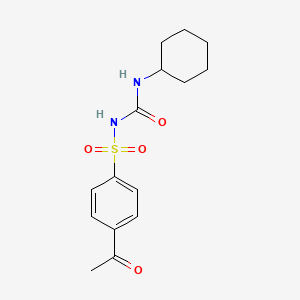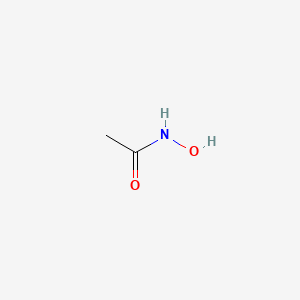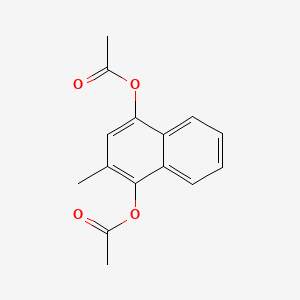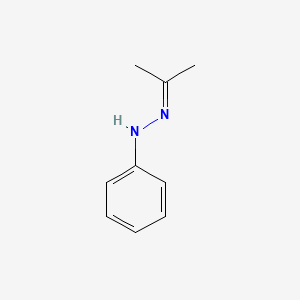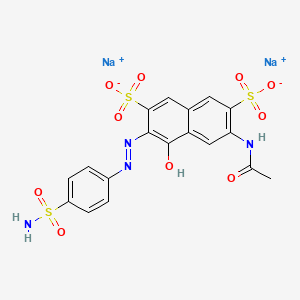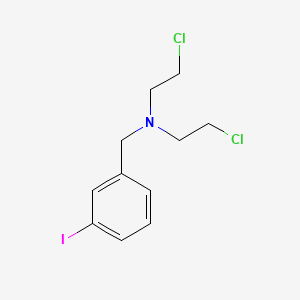
Benzenemethanamine, N,N-bis(2-chloroethyl)-3-iodo-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, N,N-bis(2-chloroethyl)-3-iodo- (9CI) is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Cancer Chemotherapy Studies A study by Pettit et al. (1963) focused on synthesizing N-bis(2-chloroethyl)amines and N-bis(2-iodoethyl)benzylamines for cancer chemotherapy. The paper highlights a method for converting N-bis(2-chloroethyl)-benzylamine hydrochlorides to N-bis(2-iodoethyl)benzylamine hydroiodides, which could be useful in chemotherapy research.
Melanoma Cytotoxicity and Drug Delivery Wolf et al. (2004) conducted research on benzamide derivatives, including chlorambucil and diethylaminoethylamine, for targeted drug delivery in melanoma therapy. The study, published in Melanoma Research, found these compounds to be more toxic against melanoma cells than the parent chlorambucil, suggesting their potential in melanoma treatment [Wolf et al., 2004).
Organometallic Chemistry and Catalysis In the field of organometallic chemistry, a study by Zuo & Braunstein (2012) discussed the synthesis of N-heterocyclic dicarbene iridium(III) pincer complexes. These complexes were applied in the transfer dehydrogenation of cyclooctane, demonstrating their potential in catalytic applications [Zuo & Braunstein, 2012).
Synthesis and Binding of Metal Cations Kumar, Singh, and Singh (1992) explored the synthesis and metal cation binding properties of amide–ether–amine-containing macrocycles. Their research revealed selective extraction of lead picrate over other metal picrates, indicating potential applications in metal ion extraction and separation [Kumar, Singh, & Singh, 1992).
Conformational Analysis in Organic Chemistry Kivelä et al. (2005) conducted a conformational analysis of saturated benzoxazaphosphinine 2-oxides. Their study, focusing on stereochemistry and molecular conformations, contributes to the understanding of organic compounds' structural properties [Kivelä et al., 2005).
Photocatalytic Synthesis in Organic Chemistry Wang, Tu, Ma, Ait Tarint, and Bolm (2021) researched the photocatalytic synthesis of difluoroacetoxy-containing sulfoximines. Their work suggests applications in the development of novel photocatalytic methods for organic synthesis [Wang et al., 2021).
Polymer Science Zhao, Xu, Fang, and Yin (2012) synthesized novel aromatic polyamides using a specific phosphorylation method. This research contributes to the development of new materials in polymer science [Zhao et al., 2012).
Application in Medicinal Chemistry Jen (1965) studied the synthesis of bis(β-chloroethyl)aminomethyl-phenylalanine for tumor chemotherapy. This research provides insights into the development of new antitumor agents [Jen, 1965).
Eigenschaften
CAS-Nummer |
40372-95-0 |
|---|---|
Produktname |
Benzenemethanamine, N,N-bis(2-chloroethyl)-3-iodo-(9CI) |
Molekularformel |
C11H14Cl2IN |
Molekulargewicht |
358.04 g/mol |
IUPAC-Name |
2-chloro-N-(2-chloroethyl)-N-[(3-iodophenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H14Cl2IN/c12-4-6-15(7-5-13)9-10-2-1-3-11(14)8-10/h1-3,8H,4-7,9H2 |
InChI-Schlüssel |
HLZFXLNNDDPEGM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)I)CN(CCCl)CCCl |
Kanonische SMILES |
C1=CC(=CC(=C1)I)CN(CCCl)CCCl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
40372-95-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Benzenemethanamine, N,N-bis(2-chloroethyl)-3-iodo- (9CI) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



